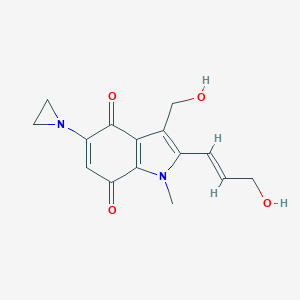

Ternidazolhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ternidazol (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Standard in Qualitätskontrollprozessen eingesetzt.

5. Wirkmechanismus

Ternidazol (Hydrochlorid) übt seine Wirkung aus, indem es die DNA-Synthese von Protozoenorganismen stört. Die Nitrogruppe von Ternidazol wird durch ein Ferredoxin-vermitteltes Elektronentransportsystem reduziert, wodurch freie Radikale entstehen, die die DNA der Protozoen schädigen, was zum Zelltod führt .

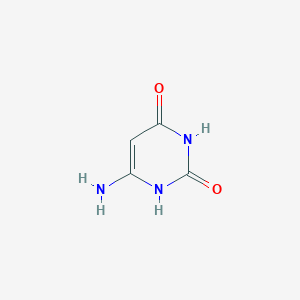

Ähnliche Verbindungen:

Metronidazol: Ein weiteres Nitroimidazol mit ähnlichen antiprotozoischen Eigenschaften.

Tinidazol: Ein Nitroimidazol, das zur Behandlung ähnlicher Infektionen eingesetzt wird.

Secnidazol: Ein Nitroimidazol mit einer längeren Halbwertszeit und ähnlichen therapeutischen Anwendungen.

Eindeutigkeit: Ternidazol (Hydrochlorid) ist aufgrund seiner spezifischen Hydroxymetabolitstruktur einzigartig, die im Vergleich zu anderen Nitroimidazolen möglicherweise unterschiedliche pharmakokinetische Eigenschaften und Wirksamkeitsprofile verleiht .

Wirkmechanismus

Target of Action

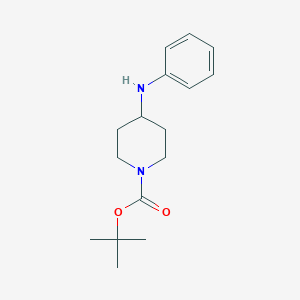

Ternidazole hydrochloride, a hydroxymetabolite derived from nitroimidazole, exhibits antiprotozoic properties . It is effective against protozoan organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .

Mode of Action

Ternidazole hydrochloride is a prodrug and antiprotozoal agent. The nitro group of the compound is reduced in Trichomonas by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .

Biochemical Pathways

It is known that the compound interferes with the dna synthesis of the protozoan organisms, leading to their death .

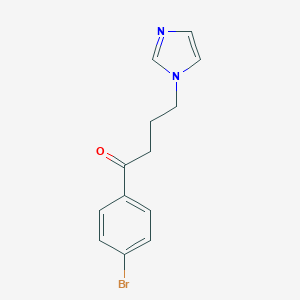

Pharmacokinetics

Ternidazole hydrochloride is rapidly and completely absorbed after oral administration . It is partly metabolized by oxidation, hydroxylation, and conjugation . Tinidazole, a compound similar to Ternidazole, is the major drug-related constituent in plasma after human treatment, along with a small amount of the 2-hydroxymethyl metabolite .

Result of Action

The primary result of Ternidazole hydrochloride’s action is the death of the protozoan organisms. This is achieved by damaging the DNA of the organisms and preventing further DNA synthesis . This leads to the effective treatment of infections caused by these organisms.

Action Environment

The action of Ternidazole hydrochloride can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with the metabolism of the drug, leading to unpleasant side effects such as nausea, vomiting, flushing, and headache . Therefore, it is recommended to avoid alcohol during treatment with Ternidazole hydrochloride .

Biochemische Analyse

Biochemical Properties

Ternidazole hydrochloride plays a role in biochemical reactions, particularly due to its antiprotozoic properties

Cellular Effects

Given its antiprotozoic properties , it may influence cell function by interacting with protozoan cells

Molecular Mechanism

The molecular mechanism of action of Ternidazole hydrochloride is not well-defined. It is a hydroxymetabolite of nitroimidazole , suggesting that it may exert its effects at the molecular level through similar mechanisms as other nitroimidazoles These could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

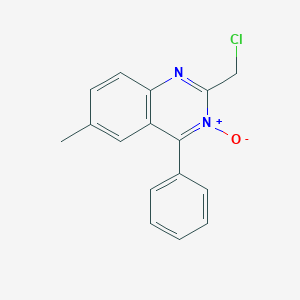

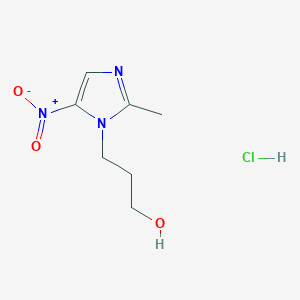

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ternidazol (Hydrochlorid) beinhaltet die Reaktion von 2-Methyl-5-nitroimidazol mit 3-Chlorpropanol unter basischen Bedingungen, um das Zwischenprodukt 1-(3-Hydroxypropyl)-2-methyl-5-nitroimidazol zu bilden. Dieses Zwischenprodukt wird dann mit Salzsäure behandelt, um Ternidazol (Hydrochlorid) zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ternidazol (Hydrochlorid) beinhaltet typischerweise eine großtechnische Synthese unter Verwendung des oben genannten Synthesewegs. Die Reaktionsbedingungen werden für eine hohe Ausbeute und Reinheit optimiert, wobei Temperatur, pH-Wert und Reaktionszeit sorgfältig kontrolliert werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ternidazol (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Hydroxylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und katalytische Mengen an Übergangsmetallen.

Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Das Hauptprodukt ist das entsprechende Amin-Derivat.

Substitution: Die Hauptprodukte hängen von der eingeführten Substituentengruppe ab, wie z. B. Halogeniden oder Estern.

Vergleich Mit ähnlichen Verbindungen

Metronidazole: Another nitroimidazole with similar antiprotozoal properties.

Tinidazole: A nitroimidazole used to treat similar infections.

Secnidazole: A nitroimidazole with a longer half-life and similar therapeutic uses.

Uniqueness: Ternidazole (hydrochloride) is unique due to its specific hydroxymetabolite structure, which may confer different pharmacokinetic properties and efficacy profiles compared to other nitroimidazoles .

Eigenschaften

IUPAC Name |

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXLKVODAFRGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220314 | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70028-95-4 | |

| Record name | 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)